molecular formula C17H13ClO8 B1254024 Maldoxin

Maldoxin

Cat. No.: B1254024
M. Wt: 380.7 g/mol
InChI Key: WKBDCISNILFJRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maldoxin (C₁₆H₁₁ClO₆) is a cytotoxic natural product first isolated from the endophytic fungus Pestalotiopsis fici and later from Xylaria species . Structurally, it belongs to the 1,3-benzodioxin-4-one class, featuring a spirocyclic framework fused at the 6-position to a 2,4-cyclohexadienone moiety . Its biosynthesis is proposed to involve oxidative cleavage of anthraquinones (e.g., fragilin) to chloroisosulochrin, followed by oxidative cyclization and hydrolysis steps to yield dihydrothis compound (pestheic acid), which is further oxidized to this compound . This compound serves as a biosynthetic precursor to chloropupukeananin via Diels-Alder reactions with isopropenylallenes, highlighting its role in generating structural diversity in fungal metabolites .

Properties

Molecular Formula

C17H13ClO8

Molecular Weight

380.7 g/mol

IUPAC Name

methyl 4'-chloro-5-hydroxy-3'-methoxy-7-methyl-4,5'-dioxospiro[1,3-benzodioxine-2,6'-cyclohexa-1,3-diene]-1'-carboxylate

InChI

InChI=1S/C17H13ClO8/c1-7-4-9(19)12-10(5-7)25-17(26-16(12)22)8(15(21)24-3)6-11(23-2)13(18)14(17)20/h4-6,19H,1-3H3

InChI Key

WKBDCISNILFJRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC3(C(=CC(=C(C3=O)Cl)OC)C(=O)OC)OC2=O)O

Synonyms

maldoxin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Dihydromaldoxin (Pestheic Acid, 7b)
  • Structure: Lacks the spirocyclic dienone system, retaining a diphenyl ether backbone with a carboxylic acid group .
  • Biosynthesis: Derived from chloroisosulochrin via hydrolysis of spirofuranone intermediates .
  • Bioactivity : Inhibits endothelin type A (ETA) receptor binding (IC₅₀ = 20 μM) and intracellular Ca²⁺ mobilization in A10 cells .
Dechlorodihydrothis compound (7a)
  • Structure: Non-chlorinated analogue of dihydrothis compound .
  • Bioactivity : Higher ETA receptor inhibition (IC₅₀ = 1.5 μM) compared to chlorinated derivatives, suggesting chlorine substitution reduces receptor affinity .
Maldoxone (22b)
  • Structure : Lactone formed by dehydration of dihydrothis compound .
  • Synthesis: Generated during acidic hydrolysis of spirofuranone 6b, with yields up to 70% .
Dechlorothis compound (1a)
  • Structure: Non-chlorinated version of this compound .
  • Synthesis : Produced via oxidative cyclization of dechlorodihydrothis compound, achieving 40% yield .

Key Findings :

  • Chlorination Effects : Chlorine at the aromatic ring reduces ETA receptor binding affinity but enhances stability and diene reactivity in Diels-Alder cascades . For example, this compound’s reactive diene facilitates spontaneous cycloadditions, whereas dechlorothis compound is less reactive .
  • Synthetic Accessibility: Chloroisosulochrin synthesis requires ortho-selective chlorination using sulfuryl chloride and 2,2,6,6-tetramethylpiperidine (TMP), achieving 58% yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.